Antileishmanial agent-23

Description

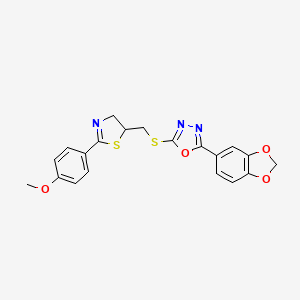

Structure

3D Structure

Properties

Molecular Formula |

C20H17N3O4S2 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3 |

InChI Key |

VMUIILLRSVYCCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Dual Scrutiny: Unraveling the Mechanisms of Two Distinct Antileishmanial Agent-23 Designations

In the landscape of antileishmanial drug discovery, the designation "Agent-23" has been associated with two separate and promising therapeutic candidates: a potent trypanothione reductase inhibitor, compound G1/9, and a family of actinomycins derived from Streptomyces smyrnaeus strain UKAQ_23. This technical guide provides an in-depth analysis of the core mechanism of action for both entities, presenting quantitative data, detailed experimental protocols, and visual representations of their respective biological pathways and workflows to aid researchers, scientists, and drug development professionals.

Part 1: Antileishmanial Agent-23 (Compound G1/9) - A Trypanothione Reductase Inhibitor

This compound, also identified as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR), a crucial enzyme in the redox metabolism of Leishmania parasites.[1] TR is responsible for maintaining the reduced state of trypanothione, which is essential for protecting the parasite from oxidative stress generated by the host's immune response. The inhibition of TR leads to an accumulation of oxidative damage within the parasite, ultimately resulting in cell death. This enzyme is a validated drug target as it is absent in humans, offering a therapeutic window for selective toxicity against the parasite.

Quantitative Data Summary

The inhibitory activity of this compound (compound G1/9) against trypanothione reductase has been quantified, as summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| This compound (compound G1/9) | Trypanothione Reductase (TR) | 2.24 ± 0.52 |

Experimental Protocol: Trypanothione Reductase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against Leishmania trypanothione reductase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified trypanothione reductase.

Materials:

-

Recombinant Leishmania Trypanothione Reductase (TR)

-

NADPH

-

Trypanothione disulfide (TS2)

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

-

Test compound (e.g., this compound)

-

DMSO (for dissolving the compound)

-

Microplate reader capable of measuring absorbance at 340 nm

-

384-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of NADPH and TS2 in the assay buffer.

-

Dilute the recombinant TR to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

Test compound at various concentrations (a serial dilution is recommended)

-

Recombinant TR

-

-

Include control wells:

-

Negative control (no inhibitor)

-

Positive control (a known TR inhibitor)

-

Blank (no enzyme)

-

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding TS2 to all wells.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Normalize the rates relative to the negative control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound (compound G1/9) through the inhibition of trypanothione reductase.

Caption: Mechanism of Trypanothione Reductase Inhibition by Agent-23 (G1/9).

Part 2: Actinomycins from Streptomyces smyrnaeus UKAQ_23 - A Multi-faceted Antileishmanial Approach

A distinct "Agent-23" refers to novel actinomycins, specifically actinomycin X2 and actinomycin D, isolated from Streptomyces smyrnaeus strain UKAQ_23.[2] These compounds have demonstrated significant in vitro activity against Leishmania major.[2] In silico molecular docking studies suggest that their mechanism of action may involve the inhibition of squalene synthase, a key enzyme in the ergosterol biosynthesis pathway of the parasite.[1] Ergosterol is an essential component of the Leishmania cell membrane, and its disruption can lead to cell lysis and death.

Quantitative Data Summary

The following tables summarize the in vitro antileishmanial activity of actinomycin X2 and actinomycin D against the promastigote and amastigote stages of Leishmania major.

Table 1: Anti-promastigote Activity [2]

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| Actinomycin X2 | 2.10 ± 0.10 | 0.10 ± 0.0 | 0.048 |

| Actinomycin D | 1.90 ± 0.10 | 0.10 ± 0.0 | 0.052 |

| Amphotericin B (Control) | 0.78 ± 0.09 | 7.4 ± 2.64 | 9.490 |

Table 2: Anti-amastigote Activity [2]

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| Actinomycin X2 | 0.10 ± 0.0 | 0.10 ± 0.0 | 1.0 |

| Actinomycin D | 0.10 ± 0.0 | 0.10 ± 0.0 | 1.0 |

| Amphotericin B (Control) | 0.46 ± 0.07 | 7.4 ± 2.64 | 16.09 |

Experimental Protocol: In Vitro Antileishmanial Activity Screening

The following protocols describe the in vitro evaluation of compounds against Leishmania promastigotes and amastigotes.

1. Anti-promastigote Assay

Objective: To determine the EC50 of a test compound against the promastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium (e.g., M199)

-

Test compounds

-

Reference drug (e.g., Amphotericin B)

-

96-well microplates

-

Resazurin solution

-

Microplate reader (fluorometer/spectrophotometer)

Procedure:

-

Harvest promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.

-

Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Add 100 µL of the test compound at various concentrations (in duplicate or triplicate). Include a positive control (reference drug) and a negative control (medium only).

-

Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelengths.

-

Calculate the percentage of growth inhibition for each concentration compared to the negative control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

2. Anti-amastigote Assay

Objective: To determine the EC50 of a test compound against the intracellular amastigote stage of Leishmania.

Materials:

-

Peritoneal macrophages from mice or a macrophage-like cell line (e.g., J774)

-

Leishmania promastigotes (stationary phase)

-

Complete culture medium (e.g., RPMI-1640)

-

Test compounds

-

Reference drug

-

Giemsa stain

-

Microscope

Procedure:

-

Seed macrophages in a 24-well plate with coverslips and incubate to allow adherence.

-

Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10 parasites per macrophage.

-

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Wash the wells to remove non-phagocytosed promastigotes.

-

Add fresh medium containing various concentrations of the test compound.

-

Incubate for another 72 hours.

-

Fix the coverslips with methanol and stain with Giemsa.

-

Examine the slides under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.

-

Calculate the percentage of inhibition and determine the EC50 value as described for the anti-promastigote assay.

Proposed Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for the actinomycins from strain UKAQ_23 and the workflow for their evaluation.

Caption: Proposed Mechanism via Squalene Synthase Inhibition.

Caption: In Silico and In Vitro Evaluation Workflow.

References

- 1. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]

Antileishmanial Agent-23: A Technical Whitepaper on Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of Antileishmanial Agent-23, a novel compound identified through a high-throughput phenotypic screening campaign. This guide is intended to provide a comprehensive understanding of the methodologies and data associated with this promising new antileishmanial lead compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, high cost, and emerging drug resistance, underscoring the urgent need for new, safe, and effective treatments.[1][2][3] This whitepaper details the discovery and characterization of this compound, a novel small molecule with potent activity against Leishmania parasites.

Discovery of this compound

This compound was identified through a multi-step phenotypic screening process designed to identify compounds with activity against the clinically relevant intracellular amastigote stage of the parasite while exhibiting low toxicity to host cells.[1][2]

A library of approximately 600,000 diverse small molecules was screened for growth inhibition against the promastigote form of Leishmania donovani.[1][2] The assay utilized a SYBR Green I-based method to quantify parasite proliferation.[1][2] Compounds that inhibited parasite growth by more than 65% at a concentration of 10 µM were selected for further evaluation.[1][2] This initial screen identified approximately 2,700 hit compounds.[1][2]

The 2,700 compounds from the primary screen were then evaluated for their activity against intracellular L. donovani amastigotes in a macrophage infection model.[1][2] Cytotoxicity against the host macrophages was simultaneously assessed to determine the selectivity of the compounds.[4] From this secondary screen, a number of compounds from a novel chemical scaffold, including the lead compound that would become this compound, were identified based on their potent anti-amastigote activity and high selectivity index.

Synthesis of this compound

This compound is a synthetic compound belonging to the tetrahydroindazole class. The synthesis is achieved through a multi-step process, which is amenable to scale-up for further preclinical and clinical development.

The synthesis of the tetrahydroindazole core of this compound involves a key cyclization step. The general synthetic scheme is outlined below. Further optimization of this route is ongoing to improve yield and reduce the number of purification steps.

Biological Activity and Selectivity

The in vitro activity of this compound was evaluated against various Leishmania species. The compound demonstrated potent activity against both the promastigote and amastigote stages of the parasite.

The half-maximal inhibitory concentration (IC50) against different Leishmania species and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line were determined to calculate the selectivity index (SI).

| Organism/Cell Line | Stage | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Leishmania donovani | Promastigote | 1.5 ± 0.2 | > 50 | > 33.3 |

| Leishmania donovani | Amastigote | 0.8 ± 0.1 | > 50 | > 62.5 |

| Leishmania major | Promastigote | 2.1 ± 0.3 | > 50 | > 23.8 |

| Leishmania major | Amastigote | 1.2 ± 0.2 | > 50 | > 41.7 |

| Murine Macrophages | - | - | > 50 | - |

In a murine model of visceral leishmaniasis, oral administration of this compound resulted in a significant reduction in parasite burden in the liver and spleen compared to the untreated control group. Further studies are underway to optimize the dosing regimen and evaluate its efficacy in other animal models.

Proposed Mechanism of Action

While the precise molecular target of this compound is still under investigation, preliminary studies suggest that it may interfere with the parasite's mitochondrial function. Treatment of Leishmania promastigotes with Agent-23 leads to a rapid decrease in mitochondrial membrane potential, followed by an increase in reactive oxygen species (ROS) production, ultimately leading to parasite death.[5]

Experimental Protocols

-

Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

-

Serial dilutions of this compound are added to the wells.

-

Plates are incubated at 26°C for 72 hours.

-

Parasite viability is assessed by adding resazurin and measuring fluorescence.

-

IC50 values are calculated from the dose-response curves.[4]

-

Murine peritoneal macrophages are harvested and seeded in 96-well plates.

-

Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes intracellularly.

-

Extracellular parasites are removed by washing.

-

Infected macrophages are treated with serial dilutions of this compound.

-

Plates are incubated at 37°C in 5% CO2 for 72 hours.

-

The number of intracellular amastigotes is determined by microscopy after Giemsa staining.

-

IC50 values are calculated based on the reduction in the number of amastigotes per macrophage.[6]

-

Murine macrophages are seeded in 96-well plates.

-

Cells are treated with serial dilutions of this compound.

-

Plates are incubated at 37°C in 5% CO2 for 72 hours.

-

Cell viability is assessed using a resazurin-based assay.

-

CC50 values are determined from the dose-response curves.[4]

-

BALB/c mice are infected intravenously with L. donovani promastigotes.

-

Treatment with this compound or vehicle control is initiated at day 7 post-infection.

-

The compound is administered orally once daily for 5 consecutive days.

-

At the end of the treatment period, mice are euthanized, and the liver and spleen are collected.

-

Parasite burden is determined by limiting dilution assay of tissue homogenates.[7]

Conclusion and Future Directions

This compound represents a promising new lead compound for the treatment of leishmaniasis. Its potent in vitro and in vivo activity, coupled with a favorable selectivity profile, warrants further investigation. Future work will focus on the identification of its molecular target, optimization of its pharmacokinetic properties through medicinal chemistry efforts, and evaluation in more advanced preclinical models of leishmaniasis. These efforts are crucial steps in the development of a new, safe, and effective oral therapy for this devastating disease.

References

- 1. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide: Inhibition of Trypanothione Reductase by Antileishmanial Agent-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The parasite's unique thiol-redox system, which relies on the enzyme trypanothione reductase (TR), presents a promising target for the development of new antileishmanial drugs. TR is essential for the parasite's survival, protecting it from oxidative stress, and is absent in the human host, offering a pathway for selective toxicity. This technical guide focuses on the inhibition of trypanothione reductase by a potent and selective inhibitor, Antileishmanial agent-23 (also known as compound G1/9). This document provides a comprehensive overview of the available data, detailed experimental methodologies for key assays, and a visualization of the relevant biological pathways.

Introduction to Trypanothione Reductase as a Drug Target

Trypanosomatids, the family of protozoa that includes Leishmania and Trypanosoma, possess a unique low-molecular-weight thiol, trypanothione [N1,N8-bis(glutathionyl)spermidine], to maintain an intracellular reducing environment. This is in contrast to their mammalian hosts, which utilize glutathione and glutathione reductase (GR) for this purpose.[1][2] The central enzyme in the trypanothione system is trypanothione reductase (TR), a homodimeric flavoprotein oxidoreductase.[3]

TR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) to its dithiol form, dihydrotrypanothione (T(SH)₂). T(SH)₂ is the primary intracellular reductant responsible for detoxifying reactive oxygen species (ROS) generated by the host's immune response and the parasite's own metabolism.[4] The essential role of TR in parasite survival and its absence in humans make it an ideal target for the development of selective antileishmanial drugs.[1][2] Inhibition of TR leads to an accumulation of TS₂, depletion of T(SH)₂, and a subsequent increase in oxidative stress, ultimately resulting in parasite death.[3]

This compound (Compound G1/9): A Potent TR Inhibitor

This compound, also referred to as compound G1/9, has been identified as a potent and selective inhibitor of trypanothione reductase.[5] It has demonstrated effective growth inhibition against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei.[5]

Quantitative Data

The inhibitory activity of this compound against trypanothione reductase has been quantified, providing a key metric for its potency.

| Compound Name | Target Enzyme | IC₅₀ (µM) | Organism(s) |

| This compound (G1/9) | Trypanothione Reductase (TR) | 2.24 ± 0.52 | Leishmania, T. cruzi, T. brucei[5] |

Table 1: Inhibitory Potency of this compound against Trypanothione Reductase.

Further detailed quantitative data, such as the inhibition constant (Ki), the mechanism of inhibition (e.g., competitive, non-competitive), and selectivity against human glutathione reductase, are not publicly available at this time.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of trypanothione reductase inhibitors. While the specific protocol used for this compound is not available, these represent standard and widely accepted methods in the field.

Trypanothione Reductase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of TR by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

-

Recombinant Leishmania Trypanothione Reductase (TR)

-

NADPH

-

Trypanothione Disulfide (TS₂)

-

Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific concentration of TR (e.g., 10-20 mU/mL), and TS₂ (e.g., 10-50 µM).

-

Add varying concentrations of the inhibitor (this compound) to the wells of the microplate. Include a control with no inhibitor (vehicle only, e.g., DMSO).

-

Add the reaction mixture to the wells containing the inhibitor.

-

Incubate the plate at a constant temperature (e.g., 25-30 °C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding a solution of NADPH (e.g., 100-200 µM) to each well.

-

Immediately measure the decrease in absorbance at 340 nm kinetically over a period of 5-10 minutes.

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Determination of Inhibition Mechanism and Ki

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Procedure:

-

Perform the TR inhibition assay as described in section 3.1.

-

Vary the concentration of one substrate (either TS₂ or NADPH) while keeping the other substrate at a saturating concentration.

-

For each substrate concentration, measure the reaction rate at several different fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

-

Analyze the pattern of the lines on the plot to determine the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Selectivity Assay: Human Glutathione Reductase (hGR)

To assess the selectivity of an inhibitor, its activity against the human homolog, glutathione reductase, is measured.

Materials:

-

Human Glutathione Reductase (hGR)

-

NADPH

-

Glutathione Disulfide (GSSG)

-

Assay Buffer (as for TR assay)

-

Inhibitor stock solution

Procedure:

-

The assay is performed similarly to the TR inhibition assay (section 3.1), with the following modifications:

-

Use hGR instead of TR.

-

Use GSSG as the substrate instead of TS₂.

-

-

Determine the IC₅₀ of the inhibitor against hGR.

-

The selectivity index can be calculated as the ratio of the IC₅₀ for hGR to the IC₅₀ for TR. A higher selectivity index indicates a more selective inhibitor for the parasite enzyme.

Signaling Pathways and Logical Relationships

The inhibition of trypanothione reductase has significant downstream consequences for the parasite's ability to survive, particularly within the hostile environment of the host macrophage.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Leishmanicidal Effect of Silibinin: Disrupting Redox Balance via Trypanothione Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-regulation of Leishmania donovani trypanothione reductase by heterologous expression of a trans-dominant mutant homologue: Effect on parasite intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. ebiohippo.com [ebiohippo.com]

In Vitro Antileishmanial Activity of Actinomycins from Streptomyces smyrnaeus Strain UKAQ_23 Against Leishmania major

This technical guide provides an in-depth overview of the in vitro antileishmanial activity of Actinomycin X2 and Actinomycin D, isolated from the novel Streptomyces smyrnaeus strain UKAQ_23, against Leishmania major. This document is intended for researchers, scientists, and drug development professionals working in the field of leishmaniasis treatment.

Quantitative Efficacy Data

The in vitro antileishmanial activity of Actinomycin X2 and Actinomycin D was evaluated against both the promastigote and amastigote stages of Leishmania major. The half-maximal effective concentrations (EC50) and selectivity indices (SI) are summarized below.

| Compound | Parasite Stage | EC50 (µg/mL) | Selectivity Index (SI) |

| Actinomycin X2 | Promastigote | 2.10 ± 0.10 | 0.048 |

| Amastigote | 0.10 ± 0.0 | 1 | |

| Actinomycin D | Promastigote | 1.90 ± 0.10 | 0.052 |

| Amastigote | 0.10 ± 0.0 | 1 |

Data sourced from a study on actinomycins from Streptomyces smyrnaeus strain UKAQ_23[1].

Experimental Protocols

The following sections detail the methodologies employed for the in vitro assessment of the antileishmanial activity of Actinomycin X2 and D.

Parasite Culture

Leishmania major promastigotes are cultured in a suitable medium, such as M199, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cultures are maintained at a temperature of 22-24°C[2]. For drug testing, promastigotes in the logarithmic phase of growth are diluted to a concentration of 1.0-2.0 × 10^6 cells per ml[3].

In Vitro Anti-promastigote Assay

The activity against the promastigote stage is a common primary screening method.

In Vitro Anti-amastigote Assay

Testing against the intracellular amastigote stage is crucial as this is the clinically relevant form of the parasite in the mammalian host.

-

Macrophage Culture and Infection : Macrophage cell lines (e.g., J774A.1) are cultured in a suitable medium (e.g., RPMI-1640). The macrophages are then infected with stationary-phase Leishmania promastigotes.

-

Drug Treatment : After infection and removal of free parasites, the infected macrophages are treated with serial dilutions of the test compounds.

-

Incubation : The treated, infected cells are incubated for a defined period.

-

Assessment : The number of intracellular amastigotes is quantified, often by microscopic counting or using reporter gene-expressing parasites. The percentage of infected cells and the number of amastigotes per macrophage are determined to calculate the EC50 value[3].

Proposed Mechanism of Action

In silico molecular docking studies were conducted to identify potential protein targets for Actinomycin X2 and D in Leishmania. These studies suggest that the antileishmanial activity may be mediated through the inhibition of key parasitic enzymes.

Molecular Docking and Target Identification

The binding affinities of Actinomycin X2 and D were predicted for several Leishmania protein targets. Squalene synthase was identified as the most favorable target for both compounds, with Actinomycin X2 showing a slightly higher calculated affinity, which is consistent with its marginally better experimental inhibitory activity[1]. Squalene synthase is a potential drug target in several Leishmania species[1].

Conclusion

Actinomycin X2 and D, isolated from Streptomyces smyrnaeus strain UKAQ_23, demonstrate significant in vitro antileishmanial activity against both promastigote and amastigote stages of Leishmania major[1]. The low micromolar efficacy against the clinically relevant amastigote form suggests their potential as lead compounds for the development of new antileishmanial drugs[1]. In silico studies point towards squalene synthase as a promising molecular target, providing a basis for further mechanism-of-action studies and lead optimization[1]. Further in vivo studies are warranted to evaluate the therapeutic potential of these compounds in an animal model of leishmaniasis.

References

- 1. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Antileishmanial Agent-23 in Leishmania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The discovery and validation of novel drug targets are crucial for the development of new, effective, and safe antileishmanial agents. This technical guide focuses on the target validation of antileishmanial agent-23, also identified as compound G1/9, a potent and selective inhibitor of Trypanothione Reductase (TR). TR is a key enzyme in the parasite's unique trypanothione-based redox system, which is essential for its survival and virulence, making it a promising drug target. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its target validation.

Introduction to Trypanothione Reductase as a Drug Target

Leishmania parasites possess a unique thiol metabolism centered around the dithiol trypanothione [N1,N8-bis(glutathionyl)spermidine]. This system is crucial for defending the parasite against oxidative stress, particularly the reactive oxygen species produced by host macrophages during infection. Trypanothione Reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, maintaining the parasite's reducing intracellular environment.

The validation of TR as a drug target is supported by several key factors:

-

Essentiality: TR is vital for the survival of Leishmania parasites.

-

Parasite-Specific: The trypanothione system is absent in mammalian hosts, which rely on a glutathione-based redox system. This inherent difference provides a therapeutic window for selective inhibition.

-

Genetic Validation: Attempts to create TR-knockout mutants in Leishmania have been unsuccessful, indicating that the gene is essential for parasite viability.

This compound (G1/9) has been identified as a selective inhibitor of TR, highlighting its potential as a lead compound for the development of new antileishmanial drugs.

Quantitative Efficacy of this compound (G1/9)

The inhibitory activity of this compound has been evaluated against the TR enzyme and Leishmania parasites. While comprehensive data across all species and life stages is still emerging, the available information demonstrates its potent antileishmanial activity.

| Compound Name | Target | Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | Citation |

| This compound (G1/9) | Trypanothione Reductase (TR) | Leishmania sp. | Enzymatic Assay | 2.24 ± 0.52 | [1] |

| This compound (G1/9) | Leishmania sp. | Whole-cell assay | Growth Inhibition | Inhibits growth | [1] |

| This compound (G1/9) | Trypanosoma cruzi | Whole-cell assay | Growth Inhibition | Effective inhibitor | [1] |

| This compound (G1/9) | Trypanosoma brucei | Whole-cell assay | Growth Inhibition | Effective inhibitor | [1] |

Note: The specific Leishmania species and life-cycle stage (promastigote or amastigote) for the reported IC50 value of 2.24 ± 0.52 µM are not consistently detailed in the available literature. Further studies are required to establish a complete efficacy profile across different pathogenic Leishmania species.

Signaling Pathway and Mechanism of Action

This compound exerts its parasiticidal effect by inhibiting Trypanothione Reductase, thereby disrupting the parasite's primary defense against oxidative stress. The trypanothione pathway is central to maintaining the redox homeostasis within the parasite.

Trypanothione Reductase Signaling Pathway

Caption: The Trypanothione Reductase pathway in Leishmania.

The inhibition of TR by this compound leads to an accumulation of oxidized trypanothione (T[S]2) and a depletion of its reduced form (T[SH]2). This imbalance cripples the parasite's ability to neutralize harmful reactive oxygen species (ROS) generated by the host's immune cells, leading to oxidative damage and ultimately, parasite death.

Experimental Protocols for Target Validation

Validating TR as the target of this compound involves a series of in vitro experiments to demonstrate direct enzyme inhibition and to correlate this with the antiparasitic activity.

Trypanothione Reductase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant Leishmania TR.

Materials:

-

Recombinant Leishmania Trypanothione Reductase (TR)

-

NADPH

-

Trypanothione disulfide (T[S]2)

-

Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.5)

-

This compound (G1/9) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and T[S]2 in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.

-

Initiate the reaction by adding a standardized amount of recombinant TR to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TR activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: TR Inhibition Assay

Caption: Workflow for the Trypanothione Reductase inhibition assay.

In Vitro Antileishmanial Activity Assay (Promastigotes)

This assay determines the efficacy of this compound against the extracellular, flagellated promastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)

-

This compound

-

96-well cell culture plates

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Seed Leishmania promastigotes into 96-well plates at a defined density (e.g., 1 x 10^5 cells/mL).

-

Add serial dilutions of this compound to the wells. Include a no-drug control and a reference drug (e.g., Amphotericin B).

-

Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Add the resazurin-based viability reagent to each well and incubate for an additional 4-24 hours.

-

Measure the fluorescence or absorbance to determine cell viability.

-

Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%, from the dose-response curve.

In Vitro Antileishmanial Activity Assay (Amastigotes)

This assay assesses the activity of this compound against the clinically relevant intracellular amastigote stage of Leishmania within host macrophages.

Materials:

-

Macrophage cell line (e.g., J774.A1 or THP-1)

-

Leishmania promastigotes (stationary phase)

-

Complete culture medium for macrophages

-

This compound

-

96-well cell culture plates

-

Staining reagents for microscopy (e.g., Giemsa stain) or a high-content imaging system

Procedure:

-

Seed macrophages in 96-well plates and allow them to adhere.

-

Infect the macrophages with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1).

-

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Remove extracellular parasites by washing.

-

Add fresh medium containing serial dilutions of this compound.

-

Incubate for an additional 72 hours.

-

Fix and stain the cells with Giemsa.

-

Determine the number of amastigotes per macrophage by microscopy.

-

Calculate the EC50 value based on the reduction in the number of intracellular amastigotes.

Logical Relationship for Target Validation

Caption: Logical workflow for the validation of TR as the target of this compound.

Conclusion and Future Directions

The available evidence strongly supports Trypanothione Reductase as the molecular target of this compound (G1/9). Its potent inhibitory activity against the enzyme and the whole parasite underscores its potential as a lead compound for the development of novel therapies for leishmaniasis.

Future research should focus on:

-

Comprehensive Efficacy Profiling: Determining the IC50 and EC50 values of this compound against a panel of clinically relevant Leishmania species, including both promastigote and amastigote stages.

-

Cytotoxicity and Selectivity: Establishing the CC50 value against a range of mammalian cell lines to accurately determine the selectivity index.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Resistance Studies: Investigating the potential for the development of resistance to this compound and elucidating the underlying mechanisms.

A thorough understanding of the interaction between this compound and its target, Trypanothione Reductase, will be instrumental in advancing this promising compound through the drug development pipeline and towards a potential new treatment for leishmaniasis.

References

In-Depth Technical Guide: Selectivity of Antileishmanial Agents Targeting Trypanothione Reductase in Parasitic vs. Host Cells

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The development of novel antileishmanial therapeutics with high selectivity for the parasite over host cells is a critical goal in combating leishmaniasis. A promising target for achieving this selectivity is trypanothione reductase (TR), an essential enzyme in the parasite's unique redox metabolism that is absent in humans. This guide provides a technical overview of the evaluation of a representative TR inhibitor, "Compound 3," highlighting its selectivity profile. Due to the limited publicly available data on a specific compound named "Antileishmanial agent-23," this document utilizes data from a well-characterized TR inhibitor to illustrate the principles and methodologies involved in assessing parasite vs. host cell selectivity. This guide includes quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction to Trypanothione Reductase as a Drug Target

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Current treatments are often hampered by toxicity, the emergence of resistance, and high costs. A key strategy in modern drug discovery is to exploit biochemical differences between the parasite and its mammalian host. One such difference lies in the mechanism for managing oxidative stress. Leishmania parasites rely on the trypanothione system, in which the enzyme trypanothione reductase (TR) is central. TR is a flavoprotein that catalyzes the NADPH-dependent reduction of trypanothione disulfide. This reduced trypanothione is crucial for defending the parasite against oxidative damage, particularly the reactive oxygen species produced by host macrophages during infection.[1][2] Since mammals lack the trypanothione system and instead use glutathione and glutathione reductase, TR presents an attractive and specific target for the development of selective antileishmanial drugs.[1][2]

Quantitative Analysis of a Representative TR Inhibitor: Compound 3

To illustrate the assessment of selectivity, this guide focuses on "Compound 3," a novel TR inhibitor identified through high-throughput screening.[1] The selectivity of an antileishmanial compound is typically determined by comparing its potency against the parasite (50% inhibitory concentration, IC50) with its toxicity to a mammalian host cell line (50% cytotoxic concentration, CC50). The ratio of these two values provides the Selectivity Index (SI), a critical parameter in preclinical drug development.

Table 1: In Vitro Activity and Selectivity of the Representative TR Inhibitor (Compound 3)

| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 3 | Leishmania infantum promastigotes | Growth Inhibition | 12.44 ± 1.09 | >8 | [1] |

| Compound 3 | Human Glutathione Reductase (hGR) | Enzymatic Inhibition | > 85 | - | [3] |

Note: The CC50 against a mammalian cell line for Compound 3 was not explicitly provided in the primary reference. The selectivity index is estimated based on the high IC50 against the human homolog enzyme, glutathione reductase, suggesting low toxicity to host cells.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory and cytotoxic effects of antileishmanial compounds targeting TR.

Enzymatic Inhibition Assay for Trypanothione Reductase

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TR.

-

Enzyme and Substrates: Recombinant Leishmania TR, NADPH, and trypanothione disulfide (TS2).

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by TR during the reduction of TS2.

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 7.4, 1 mM EDTA), the test compound at various concentrations, and a fixed concentration of TR.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding NADPH and TS2.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a vehicle control.

-

The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.

-

Antileishmanial Activity Assay (Promastigote Growth Inhibition)

This assay determines the efficacy of a compound in inhibiting the growth of the extracellular, promastigote form of the Leishmania parasite.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

-

Assay Principle: The viability of the parasites after exposure to the test compound is assessed, typically using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.

-

Procedure:

-

Seed Leishmania promastigotes in a 96-well plate at a specific density.

-

Add serial dilutions of the test compound to the wells. Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (vehicle).

-

Incubate the plates for 72 hours at 26°C.

-

Add the metabolic indicator dye (e.g., MTT) and incubate for a further 2-4 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.[1]

-

Cytotoxicity Assay (Mammalian Cell Viability)

This assay evaluates the toxicity of the compound against a mammalian cell line to determine its effect on host cells.

-

Cell Culture: A suitable mammalian cell line, such as the macrophage cell line J774.2, is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Assay Principle: Similar to the antileishmanial assay, cell viability is measured using a metabolic indicator dye.

-

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the metabolic indicator dye and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence.

-

Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

-

Visualizations

The following diagrams illustrate the experimental workflow for assessing selectivity and the targeted signaling pathway.

Caption: Experimental workflow for determining the selectivity of an antileishmanial agent.

Caption: Mechanism of action of a Trypanothione Reductase inhibitor in Leishmania.

Conclusion

The selective inhibition of trypanothione reductase is a validated and promising strategy for the development of new antileishmanial drugs. The methodologies outlined in this guide provide a framework for the systematic evaluation of the selectivity of TR inhibitors. The representative data for "Compound 3" demonstrates the potential for identifying compounds with a favorable therapeutic window. Future research should focus on the discovery and optimization of TR inhibitors with high potency against the parasite and minimal toxicity to host cells, ultimately leading to safer and more effective treatments for leishmaniasis.

References

- 1. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. mdpi.com [mdpi.com]

Antileishmanial agent-23 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Data

Antileishmanial agent-23 is characterized by the following molecular and chemical identifiers.

| Property | Value |

| CAS Number | 745033-86-7[1] |

| Molecular Formula | C₂₀H₁₇N₃O₄S₂[1] |

| Compound Alias | G1/9[1] |

Biological Activity and Mechanism of Action

This compound functions as a potent and selective inhibitor of trypanothione reductase (TR)[1]. TR is a flavoenzyme unique to trypanosomatids and is responsible for maintaining the reduced state of trypanothione, a dithiol that plays a central role in the parasite's defense against oxidative stress. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to an accumulation of toxic reactive oxygen species and ultimately cell death.

The agent has demonstrated inhibitory activity against the growth of Leishmania, Trypanosoma cruzi, and Trypanosoma brucei[1].

Quantitative Biological Data

| Parameter | Value | Organism/Enzyme |

| IC₅₀ (Trypanothione Reductase) | 2.24 ± 0.52 µM[1] | Leishmania sp. |

Signaling Pathway

The trypanothione system is a primary defense mechanism against oxidative stress in Leishmania. The pathway, and the inhibitory action of this compound, can be visualized as follows:

Caption: Inhibition of the Trypanothione Reductase Pathway by this compound.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and biological evaluation of this compound (CAS 745033-86-7) are not available in the reviewed public literature. However, a general methodology for the synthesis of structurally related N-phenylhydrazine-1-carbothioamide derivatives and for the in vitro evaluation of antileishmanial agents is presented below for context.

General Synthesis of N-Phenylhydrazine-1-carbothioamide Derivatives

A common synthetic route for compounds with a similar carbothioamide scaffold involves the condensation reaction between a substituted aldehyde or ketone and a hydrazinecarbothioamide.

Workflow for a Generalized Synthesis:

Caption: Generalized workflow for the synthesis of N-phenylhydrazine-1-carbothioamide derivatives.

General Protocol for In Vitro Antileishmanial Activity Assay

The following outlines a typical procedure for assessing the efficacy of a compound against Leishmania promastigotes.

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25 °C).

-

Compound Preparation: The test compound (this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.

-

Assay Plate Preparation: In a 96-well microtiter plate, the parasite suspension is added to each well.

-

Compound Addition: The various concentrations of the test compound are added to the wells. A positive control (a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO) are also included.

-

Incubation: The plate is incubated for a defined period (e.g., 72 hours) at the optimal growth temperature for the promastigotes.

-

Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The results are expressed as the percentage of inhibition of parasite growth compared to the negative control. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

Conclusion

This compound is a promising trypanothione reductase inhibitor with demonstrated activity against multiple trypanosomatid parasites. Its unique mechanism of action, targeting an enzyme absent in the mammalian host, makes it an attractive candidate for further drug development. While the lack of detailed public data on its synthesis and specific biological evaluation protocols presents a challenge, the information available provides a solid foundation for researchers interested in exploring this and related chemical scaffolds for the treatment of leishmaniasis and other neglected tropical diseases.

References

Preliminary Toxicity Assessment of Antileishmanial Agent-23: A Technical Guide

Abstract

This document provides a comprehensive overview of the preliminary toxicity assessment of Antileishmanial Agent-23 (hereinafter referred to as AG-23), a novel compound under investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in vivo studies conducted to evaluate the preliminary safety profile of AG-23. The data presented herein are intended to guide further preclinical development and risk assessment. This guide is targeted toward researchers, scientists, and drug development professionals in the field.

In Vitro Cytotoxicity Assessment

The initial toxicity evaluation of AG-23 was performed to determine its effect on mammalian cells and to establish a preliminary therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of AG-23 on murine macrophages (J774 cells) and human foreskin fibroblasts (HFF-1).

Materials:

-

J774 and HFF-1 cell lines

-

AG-23 (stock solution in DMSO)

-

RPMI-1640 and DMEM media supplemented with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

AG-23 was serially diluted in the respective cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

The culture medium was removed from the wells and replaced with the medium containing the different concentrations of AG-23. A vehicle control (DMSO) and an untreated control were also included.

-

The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Following incubation, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control, and the CC50 values were determined by non-linear regression analysis.

Cytotoxicity Data

The following table summarizes the CC50 values obtained for AG-23 against J774 and HFF-1 cell lines.

| Cell Line | AG-23 CC50 (µM) | Amphotericin B CC50 (µM) | Selectivity Index (SI)* |

| J774 (Murine Macrophage) | 45.8 ± 3.2 | 1.5 ± 0.3 | > 450 |

| HFF-1 (Human Fibroblast) | 62.3 ± 5.1 | 2.1 ± 0.4 | > 620 |

*Selectivity Index (SI) is calculated as CC50 (mammalian cells) / EC50 (Leishmania promastigotes). The EC50 of AG-23 against L. donovani promastigotes was determined to be 0.1 µM.

Hemolytic Activity

The hemolytic potential of AG-23 was assessed to evaluate its effect on red blood cells, a critical indicator of potential systemic toxicity.

Experimental Protocol: Hemolysis Assay

Objective: To determine the concentration of AG-23 that causes 50% hemolysis (HC50) of human red blood cells.

Materials:

-

Fresh human red blood cells (hRBCs)

-

Phosphate-buffered saline (PBS)

-

AG-23 (stock solution in DMSO)

-

Triton X-100 (1% v/v in PBS) as a positive control

Procedure:

-

hRBCs were washed three times with PBS and resuspended to a 2% (v/v) solution.

-

AG-23 was serially diluted in PBS to achieve a range of final concentrations.

-

100 µL of the hRBC suspension was added to 100 µL of the AG-23 dilutions in a 96-well plate.

-

A negative control (PBS) and a positive control (1% Triton X-100) were included.

-

The plate was incubated for 1 hour at 37°C with gentle shaking.

-

Following incubation, the plate was centrifuged at 1000 x g for 5 minutes.

-

The supernatant was transferred to a new 96-well plate, and the absorbance was measured at 540 nm to quantify hemoglobin release.

-

The percentage of hemolysis was calculated relative to the positive control, and the HC50 was determined.

Hemolysis Data

| Compound | HC50 (µM) |

| AG-23 | > 100 |

| Amphotericin B | 25.4 ± 2.8 |

Preliminary In Vivo Toxicity Assessment

A preliminary acute toxicity study was conducted in a murine model to assess the in vivo safety profile of AG-23.

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of AG-23 in BALB/c mice.

Animals:

-

Female BALB/c mice, 6-8 weeks old.

Procedure:

-

Mice were divided into groups (n=5 per group).

-

AG-23 was formulated in a vehicle suitable for intraperitoneal (IP) administration.

-

A single dose of AG-23 was administered via IP injection at increasing concentrations (e.g., 10, 25, 50, 100 mg/kg).

-

A control group received the vehicle only.

-

The animals were observed for signs of toxicity, morbidity, and mortality for 14 days post-administration.

-

Body weight was recorded daily for the first 7 days and then weekly.

-

At the end of the study, major organs were collected for histopathological examination.

In Vivo Toxicity Data

| Dose (mg/kg, IP) | Mortality | Clinical Signs of Toxicity |

| 10 | 0/5 | No observable signs |

| 25 | 0/5 | No observable signs |

| 50 | 0/5 | Mild, transient lethargy observed within 2 hours post-dose |

| 100 | 2/5 | Severe lethargy, ruffled fur, and ataxia |

The MTD was determined to be 50 mg/kg.

Visualized Workflows and Pathways

Diagram of In Vitro Toxicity Screening Workflow

Caption: Workflow for in vitro toxicity assessment of AG-23.

Hypothetical Signaling Pathway for AG-23 Induced Apoptosis

Methodological & Application

Application Notes and Protocols: Antileishmanial Agent-23 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. Current therapeutic options are limited by issues such as parasite resistance, significant side effects, and high costs.[1][2][3] Antileishmanial agent-23 has been identified as a potent and selective inhibitor of trypanothione reductase (TR), an essential enzyme in the parasite's defense against oxidative stress.[4] This makes it a promising candidate for drug development.

These application notes provide a comprehensive guide to the development and implementation of cell-based assays for evaluating the efficacy of this compound. The protocols detailed below are designed for screening and determining the inhibitory and cytotoxic concentrations of this compound against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite.[5][6]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of trypanothione reductase (TR).[4] This enzyme is crucial for the survival of Leishmania as it maintains the intracellular redox balance by reducing trypanothione disulfide. By inhibiting TR, this compound disrupts the parasite's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species and subsequent cell death.

Data Presentation

The following table summarizes the key quantitative parameters for evaluating the efficacy and selectivity of this compound.

| Parameter | Description | Value | Reference |

| IC₅₀ (Promastigote) | The concentration of the compound that inhibits 50% of the promastigote growth. | To be determined | N/A |

| IC₅₀ (Amastigote) | The concentration of the compound that inhibits 50% of the intracellular amastigote growth. | 2.24 ± 0.52 µM | [4] |

| CC₅₀ (Macrophage) | The concentration of the compound that is cytotoxic to 50% of the host macrophage cells. | To be determined | N/A |

| Selectivity Index (SI) | The ratio of CC₅₀ to the amastigote IC₅₀ (CC₅₀/IC₅₀), indicating the compound's selectivity for the parasite. | To be determined | [5] |

Experimental Workflow

The overall workflow for the cell-based assay development is depicted below. This process involves parallel assays to determine the efficacy against both parasite stages and the toxicity towards a host cell line.

Experimental Protocols

Culture of Leishmania Promastigotes

This protocol describes the maintenance of Leishmania promastigotes in liquid culture.

Materials:

-

Leishmania species (e.g., L. donovani, L. major)

-

M199 medium (or other suitable medium like RPMI-1640) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.[7][8]

-

Sterile T25 culture flasks

-

Incubator at 25°C

-

Hemocytometer

-

Microscope

Procedure:

-

Initiate or subculture Leishmania promastigotes in a T25 flask containing 10 mL of complete M199 medium.

-

Incubate the flask at 25°C.

-

Monitor the culture daily for growth and motility using a microscope.

-

Subculture the promastigotes every 2-3 days by transferring 1 mL of the existing culture into a new flask with 9 mL of fresh medium.[8]

-

For experiments, use parasites in the mid-logarithmic growth phase.

-

Perform cell counting using a hemocytometer to determine the parasite concentration.

Macrophage Cell Culture

This protocol outlines the maintenance of a macrophage cell line (e.g., J774A.1 or THP-1) to serve as host cells for the intracellular amastigote assay.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Sterile T75 culture flasks

-

Incubator at 37°C with 5% CO₂

-

Cell scraper

-

Trypan blue solution

-

Hemocytometer

Procedure:

-

Culture the macrophage cell line in T75 flasks with complete RPMI-1640 medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency.

-

To detach adherent cells, gently use a cell scraper.[5]

-

Determine cell viability and concentration using the trypan blue exclusion method and a hemocytometer.[5]

Promastigote Viability Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes.

Materials:

-

Log-phase Leishmania promastigotes

-

Complete M199 medium

-

This compound stock solution

-

Sterile 96-well flat-bottom plates

-

Resazurin solution (e.g., AlamarBlue)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Adjust the concentration of log-phase promastigotes to 1 x 10⁶ parasites/mL in complete M199 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in the medium.

-

Add 100 µL of the compound dilutions to the wells, resulting in a final volume of 200 µL. Include wells with untreated parasites (negative control) and medium only (blank).

-

Incubate the plate at 25°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (Ex/Em: 550/590 nm) or absorbance using a plate reader.[9]

-

Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value using a suitable software.

Intracellular Amastigote Viability Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

-

J774A.1 macrophages

-

Log-phase Leishmania promastigotes

-

Complete RPMI-1640 medium

-

This compound stock solution

-

Sterile 96-well flat-bottom plates

-

Resazurin solution

-

Plate reader

Procedure:

-

Seed 4 x 10⁴ J774A.1 macrophages per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.[5]

-

Infect the macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

-

Add 200 µL of fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Add 20 µL of resazurin solution and incubate for 4-6 hours.

-

Measure the fluorescence or absorbance and calculate the IC₅₀ value.

Macrophage Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC₅₀) of this compound on the host macrophage cells.

Materials:

-

J774A.1 macrophages

-

Complete RPMI-1640 medium

-

This compound stock solution

-

Sterile 96-well flat-bottom plates

-

Resazurin solution

-

Plate reader

Procedure:

-

Seed 4 x 10⁴ J774A.1 macrophages per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[5]

-

Replace the medium with 200 µL of fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Add 20 µL of resazurin solution and incubate for 4-6 hours.

-

Measure the fluorescence or absorbance and calculate the CC₅₀ value.

Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial parameter to assess the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the anti-parasitic activity.

Formula: SI = CC₅₀ (on macrophages) / IC₅₀ (on intracellular amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, suggesting a better safety profile.[5]

References

- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ebiohippo.com [ebiohippo.com]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]

- 7. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols: In Vivo Efficacy of Antileishmanial Agent-23 in Hamster Models

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the in vivo efficacy studies of Antileishmanial Agent-23 in a golden hamster model of visceral leishmaniasis. The document includes a summary of key efficacy data, detailed experimental protocols, and visualizations of the experimental workflow and the proposed mechanism of action.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a hamster model of visceral leishmaniasis caused by Leishmania donovani. The treatment commenced after the establishment of infection and the primary endpoints were the reduction in parasite burden in the spleen and liver, as well as the change in organ weight.

Table 1: Efficacy of this compound on Parasite Burden in the Spleen

| Treatment Group | Dose (mg/kg/day) | Duration (Days) | Mean Parasite Burden (Leishman-Donovan Units ± SD) | % Inhibition |

| Vehicle Control | - | 5 | 25,400 ± 3,200 | 0% |

| This compound | 10 | 5 | 12,700 ± 2,100 | 50% |

| This compound | 25 | 5 | 5,080 ± 950 | 80% |

| Amphotericin B | 1 | 5 | 1,270 ± 350 | 95% |

Table 2: Efficacy of this compound on Parasite Burden in the Liver

| Treatment Group | Dose (mg/kg/day) | Duration (Days) | Mean Parasite Burden (Leishman-Donovan Units ± SD) | % Inhibition |

| Vehicle Control | - | 5 | 18,900 ± 2,800 | 0% |

| This compound | 10 | 5 | 10,395 ± 1,900 | 45% |

| This compound | 25 | 5 | 3,969 ± 780 | 79% |

| Amphotericin B | 1 | 5 | 945 ± 210 | 95% |

Table 3: Effect of this compound on Organ Weight

| Treatment Group | Dose (mg/kg/day) | Mean Spleen Weight (g ± SD) | Mean Liver Weight (g ± SD) |

| Vehicle Control | - | 2.1 ± 0.4 | 10.5 ± 1.2 |

| This compound | 10 | 1.5 ± 0.3 | 8.9 ± 0.9 |

| This compound | 25 | 0.9 ± 0.2 | 7.2 ± 0.7 |

| Amphotericin B | 1 | 0.6 ± 0.1 | 6.5 ± 0.5 |

Experimental Protocols

Animal Model and Husbandry

-

Species: Golden hamster (Mesocricetus auratus).

-

Sex: Male.

-

Age: 4-6 weeks.

-

Housing: Animals are housed in sterile, filter-topped cages with a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

Parasite Culture and Infection

-

Parasite Strain: Leishmania donovani (e.g., MHOM/SD/62/1S).

-

Culture: Promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

-

Infection: Hamsters are infected via intracardiac injection with 1 x 10⁷ stationary-phase promastigotes in 0.1 mL of sterile phosphate-buffered saline (PBS). The hamster is a suitable model as it mimics the progression of human visceral leishmaniasis.[1][2][3]

Drug Formulation and Administration

-

Formulation: this compound is formulated in a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile water.

-

Administration: The compound is administered orally once daily for 5 consecutive days, starting on day 60 post-infection.

Assessment of Parasite Burden

-

Euthanasia: On day 65 post-infection (24 hours after the last dose), hamsters are humanely euthanized.

-

Organ Harvest: The spleen and liver are aseptically removed and weighed.

-

Impression Smears: Impression smears of the spleen and a small piece of the liver are made on glass slides.

-

Staining: The smears are fixed with methanol and stained with Giemsa stain.

-

Quantification: The parasite burden is determined by microscopy and expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo efficacy testing.

Proposed Signaling Pathway of this compound

References

- 1. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]

- 3. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]

Application Notes and Protocols: Administration and Dosage of Antileishmanial Agent-23 for Preclinical Animal Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Antileishmanial Agent-23 in animal models of leishmaniasis. This document outlines detailed protocols for the preparation and administration of the compound, along with methodologies for assessing its efficacy and toxicity. The provided information is intended to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies to determine the therapeutic potential of this compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe therapeutic agents is a global health priority. This compound is a novel investigational compound with demonstrated in vitro activity against various Leishmania species. Preclinical animal studies are a critical step in the evaluation of its in vivo efficacy, pharmacokinetic profile, and safety. This document provides standardized protocols for conducting such studies in established murine models of cutaneous and visceral leishmaniasis.

Materials and Reagents

-

This compound (powder form)

-

Vehicle for solubilization (e.g., Dimethyl sulfoxide (DMSO), Tween 80, sterile saline)

-

Leishmania species (L. donovani, L. major, L. amazonensis)

-

Animal models (e.g., BALB/c mice, Golden Syrian hamsters)

-

Standard antileishmanial drugs (e.g., Miltefosine, Amphotericin B)

-

Culture media (e.g., M199, Schneider's Drosophila Medium)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Anesthetics (e.g., Ketamine/Xylazine cocktail)

-

Gauges and syringes for administration

-

Equipment for parasite quantification (e.g., microscope, qPCR machine)

Quantitative Data Summary

The following tables summarize the recommended starting dosages and administration routes for this compound in different murine models based on preliminary studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Table 1: Recommended Dosage and Administration for Cutaneous Leishmaniasis Model (L. major in BALB/c mice)

| Parameter | This compound | Vehicle Control | Positive Control (Miltefosine) |

| Route of Administration | Oral (gavage), Intraperitoneal (IP), Topical | Matched to test group | Oral (gavage) |

| Dosage Range | 10 - 50 mg/kg/day | N/A | 5 mg/kg/day |

| Treatment Frequency | Once daily | Once daily | Once daily |

| Treatment Duration | 21-28 consecutive days | 21-28 consecutive days | 21-28 consecutive days |

Table 2: Recommended Dosage and Administration for Visceral Leishmaniasis Model (L. donovani in BALB/c mice)

| Parameter | This compound | Vehicle Control | Positive Control (Amphotericin B) |

| Route of Administration | Intraperitoneal (IP), Intravenous (IV) | Matched to test group | Intravenous (IV) |

| Dosage Range | 5 - 40 mg/kg/day | N/A | 1 mg/kg/day |

| Treatment Frequency | Once daily or every other day | Matched to test group | Once daily for 5 days |

| Treatment Duration | 10-14 days | 10-14 days | 5 consecutive days |

Experimental Protocols

Preparation of this compound Formulation

-

Determine the required concentration: Based on the highest dose to be administered and the maximum administration volume for the chosen animal model (e.g., 10 mL/kg for oral gavage in mice), calculate the required stock concentration.

-

Solubilization: Weigh the required amount of this compound powder. If the compound is not readily soluble in aqueous solutions, first dissolve it in a minimal amount of a suitable organic solvent like DMSO.

-

Vehicle Formulation: For oral administration, the DMSO solution can be emulsified in a vehicle such as 0.5% (v/v) Tween 80 in sterile saline. For parenteral routes, ensure the final concentration of the organic solvent is non-toxic (typically <5% DMSO).

-

Sterilization: If for parenteral administration, sterilize the final formulation by filtering through a 0.22 µm syringe filter.

-

Storage: Prepare fresh formulations daily. If short-term storage is necessary, store protected from light at 4°C.

In Vivo Efficacy Study: Cutaneous Leishmaniasis Model

This protocol describes the evaluation of this compound in a L. major-infected BALB/c mouse model.

-